molecular formula C20H22N2O4 B13087958 Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate

Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate

Cat. No.: B13087958
M. Wt: 354.4 g/mol
InChI Key: DMFQGHZDUMRGOQ-UHFFFAOYSA-N
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Description

Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its potential applications in various fields, including pharmaceuticals, organic synthesis, and material science. The presence of both carbamoyl and phenoxy groups in its structure makes it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate typically involves the reaction of benzyl 4-hydroxy-1-piperidinecarboxylate with 2-isocyanatophenol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the piperidine ring and carbamoyl group allows the compound to form hydrogen bonds and hydrophobic interactions with its targets, influencing their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • 1-Benzyl-4-piperidone
  • Piperidine derivatives with different substituents

Uniqueness

Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate is unique due to the presence of both carbamoyl and phenoxy groups, which provide distinct chemical reactivity and biological activity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C20H22N2O4/c21-19(23)17-8-4-5-9-18(17)26-16-10-12-22(13-11-16)20(24)25-14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H2,21,23)

InChI Key

DMFQGHZDUMRGOQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=CC=C2C(=O)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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